p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a nitrophenyl group, a methylphenyl group, and an aza-spiro nonane core. The presence of these groups imparts distinct chemical properties and reactivity to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[35]nonane-7-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives .
Scientific Research Applications
Chemistry: In chemistry, p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has potential applications in biological and medicinal research. Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes. Additionally, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic core may interact with biological macromolecules through non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[3.5]nonane derivatives and aza-spiro compounds.
Aromatic Azo Compounds: These compounds contain -N=N- double bonds and exhibit unique photochemical properties.
Uniqueness: What sets this compound apart is its combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl) 2-(3-methylphenyl)-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-16-3-2-4-17(13-16)18-14-22(15-18)9-11-23(12-10-22)21(25)28-20-7-5-19(6-8-20)24(26)27/h2-8,13,18H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGGXELYDKDENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3(C2)CCN(CC3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.